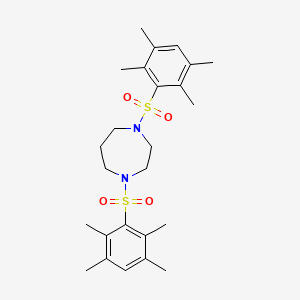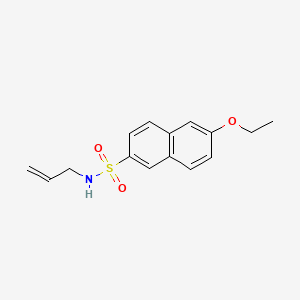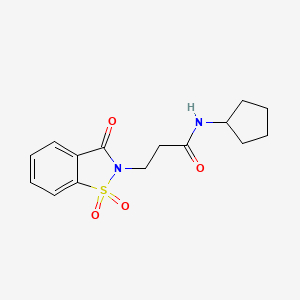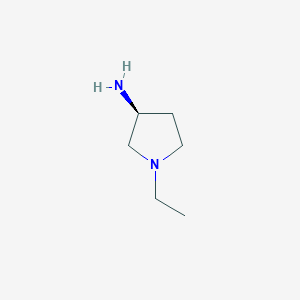
(3S)-1-ethylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3S)-1-ethylpyrrolidin-3-amine” is a chemical compound with the molecular formula C6H14N2 . It is also known by its IUPAC name (3S)-1-ethyl-3-pyrrolidinamine . The compound is available in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0…/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 187.11 . It is stored at room temperature and is available in the form of an oil .Wissenschaftliche Forschungsanwendungen
Environmental Remediation and Monitoring
Amine-functionalized sorbents, including those related to (3S)-1-ethylpyrrolidin-3-amine, have been identified as effective materials for removing persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. These compounds are highly resistant to traditional degradation methods. The effectiveness of aminated sorbents lies in their ability to engage in electrostatic interactions, hydrophobic interactions, and benefit from the sorbent's morphology, offering a promising alternative for PFAS control in water treatment (Ateia et al., 2019).
Biomedical Applications
In the biomedical sector, conducting polymers incorporating amine groups have shown significant potential. These materials, including amine-functionalized variants, can facilitate accelerated wound healing, enhanced antibacterial activity, and controlled drug release through their improved electrical conductivity. This is particularly valuable in wound care and skin tissue engineering, where electrical stimulation directly applied to the wound area can speed up the healing process (Talikowska et al., 2019).
Carbon Capture and Storage (CCS)
Amine-based solutions, including those related to this compound, are at the forefront of CCS technology. These compounds are capable of capturing CO2 from industrial emissions, thereby mitigating greenhouse gas effects. Research has focused on optimizing amine solutions for greater efficiency, lower energy consumption, and reduced environmental impact, highlighting the critical role of solvent management in commercial-scale postcombustion CO2 capture (Reynolds et al., 2012).
Materials Science
In materials science, amine-functionalized conducting polymers are utilized for their superior electrical properties. These polymers are integral in the development of organic electronic devices such as solar cells and light-emitting diodes (LEDs). Research has been directed towards enhancing the electrical conductivity of such polymers, with amine-functionalized variants showing promise in improving charge transport and device performance (Shi et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301 (if swallowed), P312 (call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .
Eigenschaften
IUPAC Name |
(3S)-1-ethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-4-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLVGZOPWLLUSF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC[C@@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2725713.png)
![4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2725714.png)

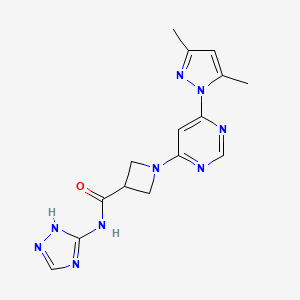
![4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2725723.png)
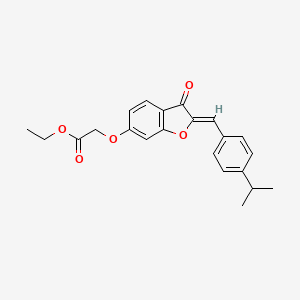
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2725726.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)

